N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that combines elements from various pharmacologically active classes. Its structure suggests potential biological activities due to the presence of multiple functional groups and heterocycles. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.
Structural Overview
The compound features:
- Furan and Thiophene Moieties : Known for their roles in enhancing biological activity.
- Pyrroloquinoline Framework : Associated with various therapeutic effects.
- Sulfonamide Group : Often linked to antibacterial activity.
Antibacterial Activity
Research indicates that compounds containing furan and thiophene derivatives exhibit significant antibacterial properties. For instance:
- Thiosemicarbazone Derivatives : Related compounds have shown remarkable antibacterial activity against strains such as Staphylococcus aureus and Candida albicans, with MIC values as low as 1 μg/mL for certain derivatives .
Table 1 summarizes the antibacterial activities of related compounds:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
5-nitro-furan-2-carbaldehyde | 5 | Candida albicans |
5-(furan-2-carbonyl)thiosemicarbazone | 1 | Staphylococcus aureus |
N-(4-methyl-thiophen-2-yl) sulfonamide | 10 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound is supported by studies on similar structures:
- Cytotoxicity Assays : Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines. For instance, thiosemicarbazones showed IC50 values ranging from 13.36 μM to over 372.34 μM against different tumor cell lines .
Table 2 presents the cytotoxic effects of related compounds:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Thiosemicarbazone Derivative | 13.36 | HuTu80 (colorectal cancer) |
Furan-based Compound | 27.73 | LNCaP (prostate cancer) |
Pyrroloquinoline Analog | 34.84 | A549 (lung cancer) |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been explored:
- In Vivo Studies : Certain thiophene derivatives have shown pronounced anti-inflammatory effects in animal models, suggesting that the incorporation of thiophene into drug design can enhance therapeutic efficacy .
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase.
- Interference with DNA Synthesis : The pyrroloquinoline structure may interact with DNA or RNA synthesis pathways in cancer cells.
- Radical Scavenging Activity : Similar compounds have shown the ability to scavenge free radicals, contributing to their anti-inflammatory effects.
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
- A study demonstrated significant antibacterial efficacy against multi-drug resistant strains using derivatives similar to the target compound .
- Another investigation into its anticancer properties revealed that modifications in the furan and thiophene moieties could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c24-19-6-3-13-10-16(11-14-7-8-23(19)20(13)14)30(26,27)22-12-15-4-5-18(29-15)21(25)17-2-1-9-28-17/h1-2,4-5,9-11,22H,3,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZZDQXORMTWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.